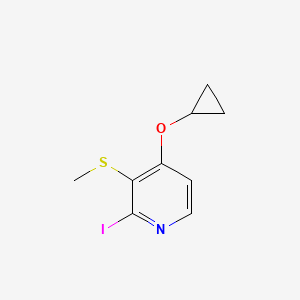
4-Cyclopropoxy-2-iodo-3-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-3-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-3-(methylsulfanyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodo-3-(methylsulfanyl)pyridine and cyclopropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Cyclopropoxylation: The cyclopropanol is reacted with 2-iodo-3-(methylsulfanyl)pyridine to introduce the cyclopropoxy group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for 4-Cyclopropoxy-2-iodo-3-(methylsulfanyl)pyridine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-3-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-3-(methylsulfanyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-3-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological molecules, influencing biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine: A closely related compound with similar functional groups but different substitution patterns.
2-Iodo-3-(methylsulfanyl)pyridine: Lacks the cyclopropoxy group, affecting its reactivity and applications.
4-Cyclopropoxy-2-iodopyridine: Lacks the methylsulfanyl group, leading to different chemical properties.
Uniqueness
4-Cyclopropoxy-2-iodo-3-(methylsulfanyl)pyridine is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
Molecular Formula |
C9H10INOS |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-3-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10INOS/c1-13-8-7(12-6-2-3-6)4-5-11-9(8)10/h4-6H,2-3H2,1H3 |
InChI Key |
BJFHTXAPXYWKGL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN=C1I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


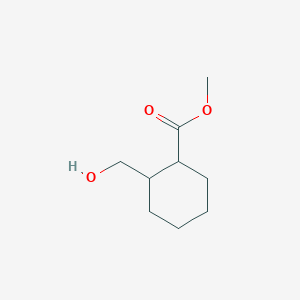
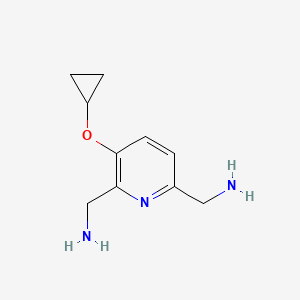
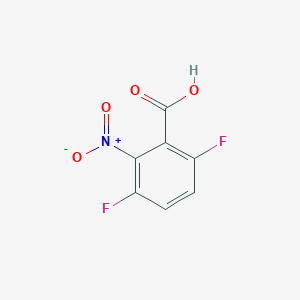
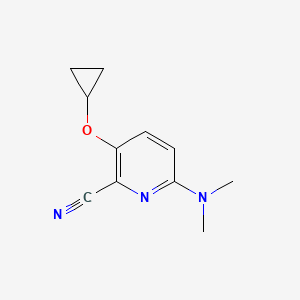
![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14810296.png)
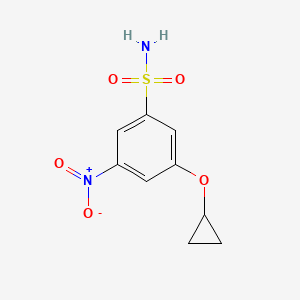
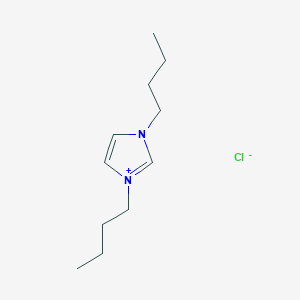
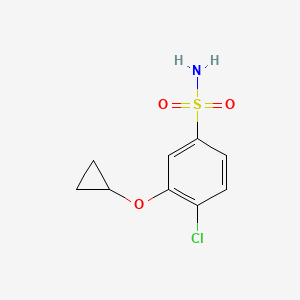

![[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14810326.png)

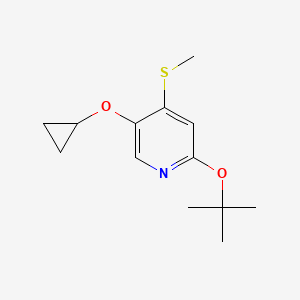
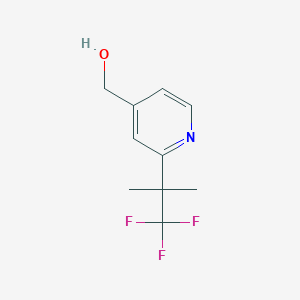
![3-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-N-methylpropanamide](/img/structure/B14810348.png)
